2-FLUORO-N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
Description
2-FLUORO-N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a fluorine atom, a methoxyphenyl group, and a thiadiazole ring
Properties
IUPAC Name |
2-fluoro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S2/c1-26-12-8-6-11(7-9-12)20-15(24)10-27-18-23-22-17(28-18)21-16(25)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTCRTRFBNMYGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-FLUORO-N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield simpler hydrocarbons.
Scientific Research Applications
2-FLUORO-N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-FLUORO-N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The fluorine atom and the thiadiazole ring play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-FLUORO-N-(4-METHOXYPHENYL)BENZAMIDE
- 2-Fluoro-4-methylaniline
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
What sets 2-FLUORO-N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE apart is its unique combination of functional groups and its potential for diverse applications. The presence of the fluorine atom and the thiadiazole ring provides unique chemical properties that can be leveraged in various scientific and industrial contexts.
Biological Activity
2-FLUORO-N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly against infectious diseases such as tuberculosis and various types of cancer. This article reviews the current understanding of its biological activity, supported by data from recent studies and case analyses.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C15H13FN2O2S
- Molecular Weight : 300.34 g/mol
The structure features a fluorine atom, a methoxyphenyl group, and a thiadiazolyl moiety, which are believed to contribute to its biological properties.
Antituberculosis Activity
Recent studies have highlighted the anti-tuberculosis efficacy of related compounds derived from the same structural framework. For instance, a series of analogues demonstrated significant inhibitory activity against Mycobacterium tuberculosis (Mtb) ketol-acid reductoisomerase (KARI), with some compounds showing low minimum inhibitory concentration (MIC) values.
| Compound | Ki Value (mM) | MIC (Mtb H37Rv) |
|---|---|---|
| 5b | 2.02 | 0.78 |
| 5c | 5.48 | 1.00 |
| 6c | 4.72 | 1.50 |
These findings suggest that modifications in the structure can enhance the potency against tuberculosis while maintaining low cytotoxicity towards human cells .
Anticancer Activity
The anticancer properties have also been evaluated using a panel of cancer cell lines. The compound exhibited low-level anticancer activity with slight sensitivity observed in leukemia cell lines at a concentration of 10 µM.
| Cancer Type | Sensitivity Level |
|---|---|
| Leukemia | Slightly Sensitive |
| Melanoma | Not Sensitive |
| Lung Cancer | Not Sensitive |
| Colon Cancer | Not Sensitive |
These results indicate that while the compound shows some potential as an anticancer agent, further optimization is required to enhance its efficacy against various cancer types .
The mechanism by which this compound exerts its biological effects appears to involve inhibition of specific enzymes crucial for the survival of pathogens like Mtb. Molecular docking studies have provided insights into how these compounds interact with their targets at the molecular level.
Molecular Docking Results
In silico studies have demonstrated favorable binding interactions between the compound and Mtb KARI, suggesting a competitive inhibition mechanism. The binding modes were analyzed using molecular dynamics simulations, indicating that structural features such as hydrogen bonding and hydrophobic interactions play significant roles in the binding affinity .
Case Studies
- Case Study on Tuberculosis : A recent study reported on a synthesized analogue that showed promising results against dormant tuberculosis in macrophages. The compound's ability to penetrate macrophages and inhibit Mtb growth was highlighted as a significant advantage in developing new anti-TB therapies .
- Case Study on Cancer : Another investigation focused on the anticancer properties of structurally similar compounds, revealing that modifications could lead to improved selectivity and potency against specific cancer cell lines, particularly those resistant to conventional therapies .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (polar aprotic solvents like DMF or DMSO), and reaction times. Critical steps include:
- Thiadiazole ring formation via cyclization of thiosemicarbazide derivatives.
- Sulfanyl linkage introduction using mercaptoacetic acid derivatives under inert atmospheres.
Optimization strategies: - Monitor intermediate purity via TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane 3:7) .
- Use HPLC (C18 column, acetonitrile/water gradient) to confirm final product purity (>95%) .
Yield improvements (from 40% to 65%) are achievable by refluxing intermediates in anhydrous conditions .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- NMR (DMSO-d6, 400 MHz): Key signals include δ 8.2–8.5 ppm (aromatic protons), δ 4.2 ppm (sulfanyl-CH2), and δ 3.8 ppm (methoxy group) .
- NMR confirms carbonyl (C=O) at ~168 ppm and thiadiazole carbons at 155–165 ppm .
- Mass Spectrometry (MS) :
- ESI-MS m/z: [M+H]+ at 391.5 (calculated: 390.47 g/mol) .
- HPLC : Retention time ~12.3 min (C18 column, 60% acetonitrile) .
Q. What in vitro biological screening approaches are recommended for initial assessment of its bioactivity?
- Methodological Answer :
- Antimicrobial Assays :
- Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening :
- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition :
- Target-specific assays (e.g., COX-2 inhibition via fluorometric kits) to explore mechanism .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents in biological activity?
- Methodological Answer :
- Analog Synthesis :
- Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups.
- Modify the sulfanyl linker length (e.g., ethyl vs. methyl).
- Assay Comparison :
| Substituent Modification | Antimicrobial MIC (µg/mL) | Anticancer IC50 (µM) |
|---|---|---|
| 4-Methoxyphenyl (Parent) | 12.5 (S. aureus) | 18.7 (HeLa) |
| 4-Nitrophenyl | 25.0 | 35.2 |
| 4-Hydroxyphenyl | 6.3 | 12.4 |
- Data trends suggest electron-donating groups enhance activity .
- Computational Modeling :
- Molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., DHFR) .
Q. What methodological approaches address contradictions in reported biological activity data?
- Methodological Answer :
- Orthogonal Assays :
- Validate antimicrobial activity using both agar diffusion and time-kill assays .
- Standardized Protocols :
- Use CLSI guidelines for MIC assays to reduce inter-lab variability .
- Statistical Analysis :
- Apply ANOVA to compare IC50 values across multiple cell lines (e.g., p < 0.05 for significance) .
Q. What experimental strategies assess the compound's stability under different environmental conditions?
- Methodological Answer :
- Forced Degradation Studies :
| Condition | Degradation Products Detected (HPLC) | Stability (% Remaining) |
|---|---|---|
| Acidic (pH 2, 70°C) | Benzoic acid derivative | 78% at 24 hrs |
| Alkaline (pH 9) | Sulfoxide byproduct | 65% at 24 hrs |
| UV Light (254 nm) | No degradation | 95% at 48 hrs |
- Use HPLC-PDA to track degradation kinetics .
- Accelerated Stability Testing :
- Store at 40°C/75% RH for 6 months; monitor via NMR and MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
